Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate
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Overview
Description
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrazoloquinoxalines, which are known for their versatile applications in medicinal chemistry and materials science. This compound is characterized by a tetrazole ring fused to a quinoxaline moiety, with an ethyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline intermediate. This intermediate is then chlorinated and subsequently reacted with sodium azide to introduce the tetrazole moiety .
Industrial Production Methods: Industrial production methods for this compound often utilize eco-compatible catalysts and reaction conditions to ensure sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is common in the large-scale synthesis of tetrazoloquinoxalines .
Chemical Reactions Analysis
Types of Reactions: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other nitrogen-enriched quinoxaline-based structures.
Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in the development of new antimicrobial agents.
Medicine: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.
Industry: The compound is used in the development of organic solar cell polymers and OLED compounds.
Mechanism of Action
The mechanism of action of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls, fungal cell membranes, and viral replication enzymes.
Pathways Involved: It inhibits DNA synthesis in bacteria, disrupts fungal cell membrane integrity, and interferes with viral RNA replication.
Comparison with Similar Compounds
Quinoxaline: A simpler structure without the tetrazole ring.
Tetrazoloquinoline: Similar structure but with a quinoline moiety instead of quinoxaline.
Triazoloquinoxaline: Contains a triazole ring instead of a tetrazole ring.
Uniqueness: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate is unique due to its combination of a tetrazole ring and a quinoxaline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61148-31-0 |
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Molecular Formula |
C11H9N5O2 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C11H9N5O2/c1-2-18-11(17)9-10-13-14-15-16(10)8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3 |
InChI Key |
OFJZTFNGNVCLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N3C1=NN=N3 |
Origin of Product |
United States |
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